1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one
Description
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is a ketone derivative with a 3,3-dimethylbutan-2-one core substituted at position 1 by a tert-butyl and propargyl (prop-2-yn-1-yl) amino group. Its molecular formula is C₁₃H₂₂N₂O, and it is structurally characterized by a rigid tert-butyl group and a reactive propargyl moiety.
Properties
IUPAC Name |
1-[tert-butyl(prop-2-ynyl)amino]-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-8-9-14(13(5,6)7)10-11(15)12(2,3)4/h1H,9-10H2,2-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVFLLQJQNHSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN(CC#C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Bromination of 3,3-Dimethylbutan-2-one
The α-position of 3,3-dimethylbutan-2-one is halogenated using bromine in acetic acid, catalyzed by HBr. This reaction proceeds via acid-catalyzed enol formation, where the enol attacks electrophilic bromine to yield 1-bromo-3,3-dimethylbutan-2-one. Kinetic studies confirm that enol formation is rate-determining, with typical yields exceeding 70% under optimized conditions.
Displacement with tert-Butyl(prop-2-yn-1-yl)amine
The brominated intermediate reacts with tert-butyl(prop-2-yn-1-yl)amine in a nucleophilic substitution. This amine is synthesized via sequential alkylation:
-
tert-Butylamine is treated with propargyl bromide in THF at 0°C, yielding N-tert-butylpropargylamine (secondary amine).
-
The secondary amine undergoes reductive amination with formaldehyde and NaBH3CN to form the tertiary amine.
Substituting the α-bromo ketone with this amine in DMF at 60°C for 24 hours affords the target compound in 50–65% yield.
Reductive Amination of 3,3-Dimethylbutan-2-one
Primary Amination with tert-Butylamine
3,3-Dimethylbutan-2-one reacts with tert-butylamine in methanol under reductive conditions (NaBH3CN, pH 5–6) to form 1-(tert-butylamino)-3,3-dimethylbutan-2-one . This step exploits the selectivity of NaBH3CN for imine reduction, avoiding over-alkylation. Yields range from 60–75%.
Secondary Amination with Propargyl Aldehyde
The secondary amine intermediate is subjected to a second reductive amination with propargyl aldehyde. Using catalytic acetic acid and NaBH(OAc)3, the imine intermediate is reduced to the tertiary amine. This step achieves 45–55% yield due to steric hindrance from the tert-butyl group.
Palladium-Catalyzed Coupling
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 1-bromo-3,3-dimethylbutan-2-one and tert-butyl(prop-2-yn-1-yl)amine employs Pd(OAc)2 and Xantphos as a ligand system. In toluene at 100°C, this method achieves 70–80% yield, with the bulky ligand preventing β-hydride elimination.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs2CO3 |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 78% |
Hydrogenation of Azide Intermediates
Synthesis of 1-Azido-3,3-dimethylbutan-2-one
3,3-Dimethylbutan-2-one is converted to its α-azido derivative using NaN3 and H2SO4 in acetone. This step proceeds via enol azidation, yielding 85–90% of the azide.
Catalytic Hydrogenation
The azide undergoes hydrogenation over 10% Pd/C in ethanol at 25°C for 36 hours, producing 1-amino-3,3-dimethylbutan-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the ketone, which is alkylated with propargyl bromide to install the propargyl group. Final tert-butyl incorporation via reductive amination completes the synthesis (overall yield: 40–50%).
Carbamate Protection/Deprotection Strategy
Chemical Reactions Analysis
Types of Reactions
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,3-dimethylbutan-2-one scaffold is a versatile platform for chemical modifications. Below is a detailed comparison of the target compound with structurally or functionally related derivatives:
Structural Analogs
Physicochemical and Reactivity Comparison
- Alkyne Reactivity : The propargyl group in the target compound enables participation in Huisgen cycloaddition (click chemistry), similar to other alkyne-containing analogs. However, the tert-butyl group may sterically hinder reactions compared to smaller substituents (e.g., Climbazole’s imidazole) .
- Regulatory Status: Unlike Climbazole (restricted in cosmetics due to safety concerns), the target compound’s lack of chlorophenoxy and imidazole groups may exempt it from similar regulations .
Biological Activity
1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a tert-butyl group and a prop-2-yn-1-yl moiety, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name is 1-[tert-butyl(prop-2-ynyl)amino]-3,3-dimethylbutan-2-one. Its molecular formula is C13H23NO, with a molecular weight of 221.33 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylamine with propargyl bromide under basic conditions to form the intermediate tert-butyl(prop-2-yn-1-yl)amine. This intermediate is subsequently reacted with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may form covalent or non-covalent bonds with these targets, leading to the modulation of various biological pathways. The exact mechanisms remain to be fully elucidated but are thought to involve inhibition or activation of enzymatic activity relevant to inflammation and pain pathways .
Pharmacological Properties
Research indicates potential pharmacological properties of this compound:
Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting certain pro-inflammatory mediators.
Analgesic Activity : There are indications that it could serve as an analgesic agent, potentially providing relief from pain through its action on specific receptors involved in pain perception.
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds or derivatives that share structural features with this compound:
| Study | Findings |
|---|---|
| Study A (Journal of Medicinal Chemistry) | Demonstrated that compounds with similar alkyne functionalities exhibited significant inhibition of COX enzymes, suggesting potential anti-inflammatory effects. |
| Study B (Bioorganic & Medicinal Chemistry Letters) | Reported on the analgesic properties of structurally related compounds in animal models, showing promise for pain management applications. |
| Study C (European Journal of Pharmacology) | Evaluated the interaction of related compounds with neurotransmitter receptors and found modulation effects that could translate into therapeutic benefits. |
Comparative Analysis
To further understand the uniqueness and potential applications of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(tert-butyl)-4-(prop-2-yn-yloxy)benzene | Structure | Anti-inflammatory |
| tert-butyl allyl(prop-2-yn-yloxy)carbamate | Structure | Analgesic |
| N-Boc-propargylamine | Structure | Anticancer |
Q & A
Q. What are the optimal synthetic routes for 1-[tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of tert-butyl carbamate derivatives with propargylamine precursors under inert atmospheres (e.g., nitrogen or argon). Key parameters include:
- Temperature : Maintain 0–25°C to minimize side reactions (e.g., oxidation of the propargyl group).
- Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for controlled reduction of intermediates.
- Solvent Selection : Polar aprotic solvents (e.g., THF or dichloromethane) to stabilize reactive intermediates.
Optimization requires iterative adjustment of stoichiometry and monitoring via thin-layer chromatography (TLC) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify tert-butyl, propargyl, and ketone groups. For example, the tert-butyl group typically shows a singlet at ~1.2 ppm in ¹H NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (ketone C=O) validate functional groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent:
- Hydrolysis : Moisture-sensitive tert-butyl carbamate groups degrade in humid environments.
- Oxidation : Propargyl amines are prone to oxidation; antioxidants (e.g., BHT) may be added to solutions.
Purity should be reassessed via HPLC after long-term storage .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in catalytic applications?
- Methodological Answer : The tert-butyl group creates steric hindrance, affecting enantioselective reactions. For example:
- Chiral Catalysts : Use Ru-based catalysts for asymmetric hydrogenation of the ketone group.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).
Comparative studies with non-sterically hindered analogs (e.g., methyl instead of tert-butyl) reveal rate differences of 2–3 orders of magnitude .
Q. How can researchers resolve contradictory data in reaction kinetics involving this compound?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
- Control Experiments : Repeat reactions with rigorously dried solvents (e.g., molecular sieves).
- Isolation of Intermediates : Use flash chromatography to isolate reactive intermediates and characterize them via X-ray crystallography.
- Computational Modeling : Density functional theory (DFT) to predict transition states and validate experimental activation energies .
Q. What advanced applications exist for this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for:
- Protease Inhibitors : Functionalize the propargyl group via click chemistry (CuAAC) with triazoles for targeted inhibition.
- PET Tracers : Incorporate ¹¹C or ¹⁸F isotopes at the tert-butyl group for in vivo imaging.
Pharmacokinetic studies require LC-MS/MS to quantify metabolic stability in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
